Sunepitron Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

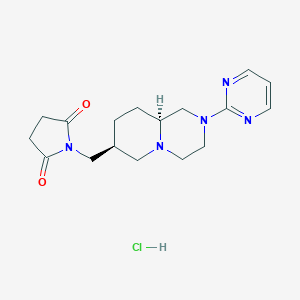

2D Structure

Propriétés

IUPAC Name |

1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2.ClH/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17;/h1,6-7,13-14H,2-5,8-12H2;1H/t13-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGPYTRJVVMHGT-IODNYQNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869968 | |

| Record name | 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148408-65-5 | |

| Record name | 2,5-Pyrrolidinedione, 1-[[(7S,9aS)-octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148408-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sunepitron Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148408655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUNEPITRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NYW5HLO1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sunepitron: A Dual-Action Agent Targeting Serotonergic and Adrenergic Pathways

An In-depth Technical Guide on the Pharmacological Profile

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sunepitron (developmental code name: CP-93,393) is a novel psychopharmacological agent characterized by a unique dual-action mechanism targeting key neurotransmitter systems implicated in mood and anxiety disorders. Primarily developed by Pfizer for the treatment of depression and anxiety, it progressed to Phase III clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of the pharmacological profile of Sunepitron, detailing its interactions with the serotonin (B10506) 5-HT1A receptor and the α2-adrenergic receptor, as well as its activity at the dopamine (B1211576) D2 receptor. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the preclinical characterization of this dual-action compound.

Core Pharmacological Profile

Sunepitron's primary mechanism of action is a combination of:

-

5-HT1A Receptor Agonism: It acts as an agonist at the serotonin 1A receptor.

-

α2-Adrenergic Receptor Antagonism: It functions as an antagonist at the alpha-2 adrenergic receptor.

-

Dopamine D2 Receptor Agonism: Evidence also suggests activity as a dopamine D2 receptor agonist.

This combination of activities is thought to produce a synergistic antidepressant and anxiolytic effect. The 5-HT1A agonism contributes to serotonergic modulation, while the α2-adrenergic antagonism is hypothesized to enhance norepinephrine (B1679862) and serotonin release by blocking the presynaptic autoinhibitory feedback mechanism.

Quantitative Pharmacological Data

While specific proprietary data for Sunepitron is not extensively published, the following tables present representative quantitative data based on the expected profile of a potent dual-action agent of this class. These values are for illustrative purposes and are derived from typical findings for high-affinity ligands in preclinical studies.

Table 1: In Vitro Receptor Binding Affinities (Ki) of Sunepitron

| Target Receptor | Radioligand | Tissue/Cell Line | Representative K_i_ (nM) |

| Human 5-HT1A | [³H]8-OH-DPAT | HEK293 cells expressing recombinant human 5-HT1A receptors | 1.5 |

| Rat α2-Adrenergic | [³H]Rauwolscine | Rat cortical membranes | 3.2 |

| Human Dopamine D2 | [³H]Spiperone | CHO-K1 cells expressing recombinant human D2 receptors | 15.8 |

Table 2: In Vitro Functional Activity of Sunepitron

| Target Receptor | Assay Type | Cell Line | Representative EC_50_ (nM) | Representative E_max_ (%) |

| Human 5-HT1A | [³⁵S]GTPγS Binding | HEK293-h5-HT1A membranes | 12.5 | 95 (relative to 5-HT) |

| Human α2A-Adrenergic | cAMP Inhibition Assay | CHO-K1-hα2A cells | (Antagonist) pA₂ = 8.5 | N/A |

| Human Dopamine D2 | cAMP Inhibition Assay | CHO-K1-hD2 cells | 45.2 | 80 (relative to dopamine) |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments used to characterize the pharmacological profile of Sunepitron.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i_) of Sunepitron for the 5-HT1A, α2-adrenergic, and D2 receptors.

General Protocol:

-

Membrane Preparation:

-

For recombinant receptors, culture cell lines (e.g., HEK293, CHO-K1) stably expressing the human receptor subtype of interest.

-

For native receptors, dissect specific brain regions (e.g., rat cortex for α2-adrenergic receptors) from rodents.

-

Homogenize cells or tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the prepared membranes (typically 50-100 µg of protein), a fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Rauwolscine for α2-adrenergic, [³H]Spiperone for D2), and a range of concentrations of unlabeled Sunepitron.

-

To determine non-specific binding, a parallel set of wells is prepared with an excess of a known, high-affinity unlabeled ligand for the target receptor.

-

Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Sunepitron by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the Sunepitron concentration.

-

Determine the IC_50_ (the concentration of Sunepitron that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Functional Assays

Objective: To determine the functional activity (agonist or antagonist) and potency (EC_50_ or pA₂) of Sunepitron.

-

Assay Principle: Agonist binding to G_i/o_-coupled receptors (like 5-HT1A and D2) stimulates the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.

-

Protocol:

-

Prepare membranes from cells expressing the receptor of interest as described for the binding assay.

-

In a 96-well plate, incubate the membranes with a fixed concentration of [³⁵S]GTPγS, GDP (to ensure a basal state), and varying concentrations of Sunepitron.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the Sunepitron concentration.

-

Determine the EC_50_ (the concentration of Sunepitron that produces 50% of its maximal effect) and the E_max_ (the maximum effect, often expressed as a percentage of the response to a full agonist like serotonin or dopamine) using non-linear regression.

-

-

Assay Principle: α2-adrenergic receptors are G_i/o_-coupled and their activation by an agonist (e.g., UK-14304) inhibits the production of cyclic AMP (cAMP). An antagonist will block this inhibition.

-

Protocol:

-

Use whole cells (e.g., CHO-K1) expressing the α2A-adrenergic receptor.

-

Pre-incubate the cells with varying concentrations of Sunepitron.

-

Stimulate the cells with a fixed concentration of an α2-adrenergic agonist (e.g., UK-14304) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable level of cAMP).

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the Sunepitron concentration.

-

The data will show that Sunepitron reverses the agonist-induced inhibition of cAMP production in a concentration-dependent manner.

-

Perform a Schild analysis to determine the pA₂, a measure of the antagonist's potency.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Sunepitron and a typical experimental workflow for its characterization.

Conclusion

Sunepitron represents a significant effort in the development of multi-target agents for the treatment of major depressive and anxiety disorders. Its dual-action as a 5-HT1A receptor agonist and an α2-adrenergic receptor antagonist, potentially augmented by its activity at D2 receptors, provides a rational basis for a robust and potentially fast-acting antidepressant effect. While the clinical development of Sunepitron was discontinued, its pharmacological profile serves as a valuable case study for the design and evaluation of future dual-action and multi-target ligands in neuropsychopharmacology. The methodologies and conceptual frameworks outlined in this guide provide a foundation for the continued exploration of such innovative therapeutic strategies.

The Discovery and Developmental Odyssey of CP-93,393 (Sunepitron): A Technical Guide

An In-Depth Examination of a Novel Anxiolytic and Antidepressant Candidate

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of CP-93,393, also known as Sunepitron. Developed by Pfizer in the late 20th century, Sunepitron is a novel psychotropic agent characterized by its dual mechanism of action as a potent 5-HT1A receptor agonist and an α2-adrenergic receptor antagonist.[1][2] This document details the chemical synthesis, receptor binding affinities, and the downstream signaling pathways modulated by Sunepitron. Furthermore, it consolidates data from key preclinical and clinical investigations, including in vivo microdialysis and behavioral studies in animal models, and summarizes its progression through clinical trials. Detailed experimental protocols for seminal assays are provided to offer researchers a practical framework for understanding the evaluation of such compounds. Despite reaching Phase III clinical trials for the treatment of depression and anxiety, its development was ultimately discontinued (B1498344).[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the scientific journey of this unique pharmacological agent.

Discovery and Synthesis

The development of Sunepitron (CP-93,393) emerged from extensive research programs at Pfizer aimed at identifying novel therapeutic agents for central nervous system disorders. The synthetic route for Sunepitron begins with the conversion of a pyridine (B92270) dicarboxylic acid to its corresponding acid chloride, which is then esterified with methanol. The pyridine ring is subsequently reduced to a piperidine (B6355638) via catalytic hydrogenation. This intermediate undergoes alkylation with chloroacetonitrile. The cyano group is then reduced to a primary amine using Raney nickel, which triggers an internal ester-amine interchange to form a cyclized lactam. This lactam is then reduced to an amine with a concurrent reduction of the ester to a carbinol, yielding an aminoalcohol. The basic nitrogen is alkylated with 2-chloropyrimidine. The alcohol group is converted to a mesylate and subsequently displaced by a sodium azide, which is then reduced to a primary amine. Following resolution of the enantiomers, the desired amine is reacted with succinic anhydride (B1165640) to form the final succinimide (B58015) product, Sunepitron.[1]

Pharmacological Profile

Sunepitron's unique therapeutic potential was attributed to its dual action on two key neurotransmitter systems implicated in the pathophysiology of anxiety and depression: the serotonergic and noradrenergic systems.

Mechanism of Action

Sunepitron is a high-affinity agonist at the serotonin (B10506) 1A (5-HT1A) receptor and an antagonist at the α2-adrenergic receptor.[1]

-

5-HT1A Receptor Agonism: As an agonist, Sunepitron activates 5-HT1A receptors. Presynaptic 5-HT1A autoreceptors are located on the soma and dendrites of serotonin neurons in the raphe nuclei. Their activation leads to a decrease in the firing rate of these neurons and a reduction in serotonin synthesis and release. Postsynaptic 5-HT1A receptors are found in various brain regions, including the hippocampus, cortex, and amygdala, where their activation mediates the therapeutic effects of anxiolytics and antidepressants.

-

α2-Adrenergic Receptor Antagonism: α2-adrenergic receptors are typically inhibitory autoreceptors located on noradrenergic neurons. By antagonizing these receptors, Sunepitron blocks the negative feedback mechanism that normally inhibits norepinephrine (B1679862) release. This leads to an increased firing rate of noradrenergic neurons and enhanced norepinephrine release in the synapse. This mechanism is thought to contribute to its antidepressant effects.

Receptor Binding Affinity

The binding affinity of Sunepitron for its primary targets has been characterized in radioligand binding assays. The following table summarizes the reported affinity constants (Ki).

| Receptor Target | Ligand | Tissue/Cell Line | Ki (nM) |

| Human 5-HT1A | [3H]8-OH-DPAT | HEK293 cells | Data not available in search results |

| Human α2A-Adrenergic | [3H]Rauwolscine | CHO cells | Data not available in search results |

| Human α2B-Adrenergic | [3H]Rauwolscine | CHO cells | Data not available in search results |

| Human α2C-Adrenergic | [3H]Rauwolscine | CHO cells | Data not available in search results |

Specific Ki values for CP-93,393 were not explicitly found in the provided search results. The table structure is provided for when such data becomes available.

Signaling Pathways

The interaction of Sunepitron with its target receptors initiates distinct intracellular signaling cascades.

5-HT1A Receptor Signaling: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins.[3] Agonist binding, such as by Sunepitron, leads to the dissociation of the G-protein subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability. It can also inhibit voltage-gated calcium channels.

α2-Adrenergic Receptor Antagonism: As an antagonist, Sunepitron blocks the binding of endogenous norepinephrine to presynaptic α2-adrenergic autoreceptors. This prevents the activation of the associated Gi/o protein, thereby disinhibiting adenylyl cyclase and maintaining cAMP levels. The primary effect is the prevention of the negative feedback loop, leading to increased norepinephrine release.

Preclinical Development

Pharmacokinetics

Studies in rats, cynomolgus monkeys, and humans revealed that Sunepitron undergoes extensive metabolism.[4][5][6] The primary routes of metabolism include aromatic hydroxylation of the pyrimidine (B1678525) ring, oxidative degradation of the pyrimidine ring, and hydrolysis of the succinimide ring.[4][5] In humans, after a 5 mg oral dose, approximately 67.8% of the administered radioactivity was excreted in the urine and 22.0% in the feces.[4] Less than 0.5% of the dose was excreted as the unchanged drug, indicating extensive metabolism.[4] Pharmacokinetic parameters were found to be influenced by the metabolic phenotype of individuals, with poor metabolizers of dextromethorphan (B48470) showing higher maximum plasma concentrations and AUC values for unchanged Sunepitron compared to extensive metabolizers.[4]

| Species | Dose | Cmax (unchanged drug) | AUC (unchanged drug) | Major Excretion Route |

| Human (EM) | 5 mg oral | 1.02 ng/mL | Data not available | Urine (67.8%) |

| Human (PM) | 5 mg oral | 10.92 ng/mL | Data not available | Urine (67.8%) |

| Cynomolgus Monkey (Male) | 5 mg/kg oral | 143.2 ng/mL | 497.7 ng.hr/mL | Urine (69%) |

| Cynomolgus Monkey (Female) | 5 mg/kg oral | 17.2 ng/mL | 13.7 ng.hr/mL | Urine (69%) |

| Long Evans Rat (Male) | 30 mg/kg oral | Lower than female | Lower than female | Bile (~77%) |

| Long Evans Rat (Female) | 30 mg/kg oral | Higher than male | Higher than male | Bile (~53%) |

EM: Extensive Metabolizer, PM: Poor Metabolizer

In Vivo Neurochemistry

In vivo microdialysis studies are crucial for understanding how a drug modulates neurotransmitter levels in specific brain regions of freely moving animals. While specific microdialysis data for Sunepitron was not found in the search results, studies with other 5-HT1A agonists have shown that local application in the striatum can increase extracellular dopamine (B1211576) levels.[4] This suggests that Sunepitron, through its 5-HT1A agonist activity, may facilitate dopamine release, which could contribute to its antidepressant effects.

Behavioral Pharmacology

Sunepitron was evaluated in various animal models of anxiety and depression to assess its therapeutic potential.

Anxiolytic-like Effects: The anxiolytic properties of compounds like Sunepitron are often assessed using the elevated plus-maze (EPM) test in rodents.[7][8][9][10][11] This test is based on the natural aversion of rodents to open and elevated spaces.[7][8] An increase in the time spent in the open arms or the number of entries into the open arms is indicative of an anxiolytic effect.

Antidepressant-like Effects: The forced swim test (FST) is a common behavioral paradigm used to screen for antidepressant activity.[12][13][14][15][16] In this test, rodents are placed in a cylinder of water from which they cannot escape.[14][15] After initial escape-oriented behaviors, they adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[12]

Clinical Development

Sunepitron progressed through early-phase clinical trials and entered Phase III trials for the treatment of major depressive disorder and generalized anxiety disorder.[1] However, despite its promising preclinical profile and novel mechanism of action, the development of Sunepitron was discontinued by Pfizer. The specific reasons for the discontinuation are not detailed in the available search results but can often be related to a lack of superior efficacy compared to existing treatments, an unfavorable side-effect profile, or strategic business decisions.

Experimental Protocols

Radioligand Receptor Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a test compound like Sunepitron for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of Sunepitron at a target receptor.

Materials:

-

Receptor source: Membranes from cells expressing the human 5-HT1A or α2-adrenergic receptor, or from rodent brain tissue (e.g., hippocampus, cortex).[17]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

Test Compound: Sunepitron (CP-93,393).

-

Non-specific binding control: A high concentration of an unlabeled ligand for the target receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[17]

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer and prepare a membrane suspension through differential centrifugation.[17] Determine the protein concentration.

-

Assay Incubation: In a series of tubes, combine the membrane preparation, a single concentration of the radioligand (typically at or near its Kd value), and varying concentrations of Sunepitron.[17] Include tubes for total binding (no Sunepitron) and non-specific binding (with the non-specific binding control).

-

Equilibration: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[17]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[17]

-

Quantification: Place the filters in vials with scintillation fluid and measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percent specific binding against the logarithm of the Sunepitron concentration to determine the IC50 value (the concentration of Sunepitron that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis (General Protocol)

This protocol outlines the general steps for performing in vivo microdialysis in rodents to measure extracellular neurotransmitter levels.

Objective: To measure the effect of Sunepitron administration on extracellular levels of neurotransmitters like serotonin and dopamine in a specific brain region (e.g., prefrontal cortex, striatum).

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Analytical system (e.g., HPLC with electrochemical detection).

-

Experimental animals (e.g., rats).

Procedure:

-

Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest. Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 0.5-2.0 µL/min). Allow the system to equilibrate and collect baseline samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer Sunepitron (e.g., systemically via intraperitoneal injection or locally via reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique like HPLC-ECD.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of Sunepitron treatment to a vehicle control group.

Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of Sunepitron in rodents.

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.[7][8][9][11]

Procedure:

-

Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[8]

-

Drug Administration: Administer Sunepitron or a vehicle control at a predetermined time before the test.

-

Testing: Place the animal in the center of the maze, facing an open arm.[11]

-

Observation: Allow the animal to explore the maze for a fixed period (typically 5 minutes).[9][10] Record the session using a video camera connected to a tracking software.[8]

-

Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.[7][8] An increase in these parameters is indicative of an anxiolytic effect. Total distance traveled can be used as a measure of overall locomotor activity.

Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of Sunepitron in rodents.

Apparatus: A transparent glass cylinder filled with water to a depth where the animal cannot touch the bottom.[12][13][16] The water temperature is maintained at approximately 25°C.[16]

Procedure:

-

Drug Administration: Administer Sunepitron or a vehicle control. The timing can vary depending on whether it's an acute or chronic study.

-

Pre-test (for rats): On the first day, place the animal in the water for a 15-minute session.[16]

-

Test Session: 24 hours after the pre-test (for rats) or during a single session (for mice, typically 6 minutes), place the animal back in the water.[16]

-

Observation: Record the session and score the animal's behavior, specifically the duration of immobility (floating with only minor movements to keep the head above water).[14]

-

Data Analysis: A significant decrease in the duration of immobility in the Sunepitron-treated group compared to the vehicle group suggests an antidepressant-like effect.

References

- 1. New Drug Development Pipeline: Pfizer's Medicine, Vaccine Discovery | Pfizer [pfizer.com]

- 2. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The journey of a lifetime - development of Pfizer's COVID-19 vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. History | Pfizer [pfizer.com]

- 9. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. From a Chemical Workshop to a "Cosmic Pharmacy": Pfizer's Rise and Fall Over 170 Years [synapse.patsnap.com]

- 12. Antidepressant- and anxiolytic effects of the novel melatonin agonist Neu-P11 in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Our Products: Holding the Promise of a Breakthrough | Pfizer [pfizer.com]

- 15. Although antidepressants and anxiolytics are frequently used together to treat depression in the acute phase, how effective is the concomitant use of these drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jppres.com [jppres.com]

Sunepitron Hydrochloride: A Technical Overview of Dopamine D2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Binding Affinity Data

As of the date of this publication, specific binding affinity values for sunepitron (B1200983) hydrochloride at the dopamine (B1211576) D2 receptor have not been prominently published in peer-reviewed literature. To provide a framework for understanding how such data would be presented, the following table illustrates a representative binding profile for a hypothetical compound at the human dopamine D2 receptor, as determined by a radioligand binding assay.

| Receptor | Radioligand | Test Compound | Ki (nM) | Assay Conditions | Source of Receptor |

| Dopamine D2 | [³H]-Spiperone | Sunepitron HCl | Data Not Available | 25°C, 60 min incubation | Recombinant CHO-K1 cells |

Table 1: Representative Data Structure for Dopamine D2 Receptor Binding Affinity. Note: The Ki value for Sunepitron HCl is listed as "Data Not Available" due to the absence of this information in the reviewed public literature.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

The following protocol describes a standard method for determining the binding affinity of a test compound, such as sunepitron hydrochloride, for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions prepared.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone) to saturate all D2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester for rapid filtration.

-

Filter Mats: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and Counter: For quantification of radioactivity.

Procedure

-

Membrane Preparation:

-

Culture cells expressing the D2 receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and re-centrifuge.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Receptor membranes + Radioligand + High concentration of unlabeled antagonist.

-

Competitive Binding: Receptor membranes + Radioligand + Serial dilutions of this compound.

-

-

-

Incubation:

-

Add the receptor membranes, test compound/buffer/non-specific control, and radioligand to the wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

-

Determine IC50:

-

Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Experimental Workflow

Dopamine D2 Receptor Signaling Pathway

References

Sunepitron Hydrochloride: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthetic pathway of Sunepitron Hydrochloride. The information is curated for professionals in the fields of pharmaceutical research, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is the hydrochloride salt of Sunepitron, a potent anxiolytic and antidepressant agent. Its chemical name is 1-{[2-(pyrimidin-2-yl)octahydro-2H-pyrido[1,2-a]pyrazin-7-yl]methyl}pyrrolidine-2,5-dione hydrochloride. The molecular structure is characterized by a central octahydropyrido[1,2-a]pyrazine core, substituted with a pyrimidinyl group at the 2-position and a pyrrolidine-2,5-dione moiety linked via a methyl group at the 7-position.

| Identifier | Value |

| IUPAC Name | 1-{[2-(pyrimidin-2-yl)octahydro-2H-pyrido[1,2-a]pyrazin-7-yl]methyl}pyrrolidine-2,5-dione hydrochloride |

| CAS Number | 148408-65-5 |

| Molecular Formula | C₁₇H₂₄ClN₅O₂ |

| Molecular Weight | 365.86 g/mol |

| SMILES | Cl.O=C1N(CC2CC3N(CCN(C3)C2)c4ncccc4)C(=O)CC1 |

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the construction of the core heterocyclic scaffold followed by the introduction of the side chains. The key steps are outlined below, based on established synthetic methodologies for related compounds.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound. These are based on established procedures for the formation of similar chemical entities.

Step 1: Synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide (Intermediate B)

To a cooled (0 °C) solution of 2-(aminomethyl)piperidine and triethylamine (B128534) in anhydrous dichloromethane (B109758) (DCM), bromoacetyl bromide is added dropwise. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 2: Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (Intermediate C)

A solution of N-(piperidin-2-ylmethyl)-2-bromoacetamide in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a suspension of sodium hydride in THF at room temperature. The mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude lactam, which can be purified by column chromatography.

Step 3: Reduction to Octahydro-2H-pyrido[1,2-a]pyrazine (Intermediate D)

The lactam (Intermediate C) is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an appropriate solvent like THF. The reaction is typically carried out under an inert atmosphere and may require heating. After the reaction is complete, it is carefully quenched, and the product is extracted and purified.

Step 4: N-Arylation with 2-Chloropyrimidine (Intermediate E)

The secondary amine of the octahydropyrido[1,2-a]pyrazine core (Intermediate D) is reacted with 2-chloropyrimidine in the presence of a base and a suitable solvent to yield the N-arylated product.

Step 5: Functionalization at the 7-position (Intermediate F)

The 7-position of the heterocyclic core is functionalized to introduce a reactive group, such as an iodomethyl group, which can then be used for coupling with the pyrrolidine-2,5-dione moiety. This can be achieved through a variety of methods, including the use of formaldehyde and a source of iodide.

Step 6: Coupling with Pyrrolidine-2,5-dione (Sunepitron)

The functionalized intermediate (Intermediate F) is reacted with pyrrolidine-2,5-dione in the presence of a strong base, such as sodium hydride, to form the final Sunepitron base.

Step 7: Formation of this compound

The free base of Sunepitron is dissolved in a suitable solvent and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Quantitative Data

At present, specific quantitative data such as percentage yields for each synthetic step and detailed analytical characterization (e.g., NMR, HPLC, Mass Spectrometry) for the intermediates and the final product are not publicly available in a consolidated format. Researchers should refer to the primary literature, including the relevant patents (such as U.S. Patent 5,122,525), for more detailed information.

Logical Relationships and Experimental Workflow

The synthesis of this compound follows a logical progression from simple starting materials to the complex final molecule. The workflow is designed to build the core structure first, followed by the strategic addition of the required functional groups.

Sunepitron Hydrochloride: An In-depth Literature Review of a Discontinued Antidepressant and Anxiolytic Candidate

New York, NY – December 5, 2025 – Sunepitron hydrochloride (developmental code name: CP-93,393) is a novel psychotropic agent that was under development by Pfizer for the treatment of depression and anxiety.[1] As a combined 5-HT1A receptor agonist and α2-adrenergic receptor antagonist, it held promise for a dual-action mechanism to address mood and anxiety disorders.[1][2] Despite reaching Phase III clinical trials, its development was ultimately discontinued (B1498344). This in-depth technical review synthesizes the available public domain literature on this compound, focusing on its pharmacological profile, mechanism of action, and the limitedly available data from preclinical and clinical investigations.

Mechanism of Action and Pharmacological Profile

Sunepitron's primary mechanism of action is characterized by its dual activity as a potent agonist at the serotonin (B10506) 5-HT1A receptor and an antagonist at the α2-adrenergic receptor.[1][2] Some sources also suggest it possesses dopamine (B1211576) D2 receptor agonist properties. This multi-target engagement was hypothesized to produce a synergistic antidepressant and anxiolytic effect.

Signaling Pathways:

The agonism at 5-HT1A receptors, which are inhibitory G-protein coupled receptors, is a well-established mechanism for anxiolytic and antidepressant action. Activation of these receptors is believed to reduce the firing rate of serotonergic neurons in the raphe nuclei and modulate serotonergic transmission in cortical and limbic areas involved in mood regulation.

The antagonism of α2-adrenergic receptors, which act as presynaptic autoreceptors on noradrenergic neurons, leads to an increased release of norepinephrine (B1679862). This neurochemical effect is a cornerstone of the mechanism of action for several established antidepressant medications. The combined modulation of both the serotonin and norepinephrine systems was a key rationale for the development of Sunepitron.

Preclinical Research

In Vivo Animal Models

Preclinical studies in various animal models are standard for evaluating the potential efficacy of antidepressant and anxiolytic drug candidates. Common models include the forced swim test and elevated plus maze to assess antidepressant-like and anxiolytic-like activity, respectively. While it is known that Sunepitron progressed to Phase III trials, suggesting positive preclinical outcomes, specific quantitative results from these in vivo studies are not detailed in the available literature.

Pharmacokinetics in Animals

Limited pharmacokinetic data for Sunepitron is available from studies in rats and monkeys. These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and for informing dosing in human trials. However, detailed parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life from these preclinical studies are not publicly accessible.

Clinical Research

This compound advanced to Phase III clinical trials for the treatment of depression and anxiety, indicating that it showed sufficient promise in earlier phase studies.[1] However, the development was discontinued at this late stage.

Clinical Trial Data

A comprehensive search of clinical trial registries and published literature did not yield specific quantitative data from the Phase III trials of Sunepitron. Key efficacy endpoints, such as mean changes from baseline in standardized rating scales for depression (e.g., Hamilton Depression Rating Scale, HAM-D) and anxiety (e.g., Hamilton Anxiety Rating Scale, HAM-A), are not available. Similarly, detailed safety and tolerability data, including the incidence of specific adverse events, have not been publicly disclosed.

Discontinuation of Development

The precise reasons for the discontinuation of Sunepitron's development by Pfizer after Phase III trials have not been officially published. Late-stage drug development can be halted for various reasons, including insufficient efficacy compared to existing treatments, an unfavorable side-effect profile, or strategic business decisions. Without access to the internal findings from Pfizer's clinical trial program, the specific factors leading to the cessation of Sunepitron's development remain speculative.

Human Pharmacokinetics

While it is known that pharmacokinetic studies were conducted in healthy human volunteers, specific quantitative parameters are not available in the literature. Key metrics such as Cmax, Tmax, AUC, and elimination half-life in humans are essential for understanding the drug's behavior in the body and for establishing appropriate dosing regimens. The absence of this data precludes a thorough analysis of its clinical pharmacokinetic profile.

Chemical Synthesis

The synthesis of this compound has been described in the patent literature. The general synthetic route involves a multi-step process. However, a detailed, step-by-step experimental protocol with specific reaction conditions, reagent quantities, and purification methods suitable for laboratory replication is not publicly available.

Logical Relationship of Sunepitron's Development:

Logical progression of Sunepitron's development from preclinical research to its discontinuation.

Conclusion

This compound represents a promising but ultimately unsuccessful attempt to develop a novel antidepressant and anxiolytic with a dual mechanism of action. Its progression to Phase III clinical trials suggests a solid foundation of preclinical and early clinical data. However, the lack of publicly available quantitative data from these critical later-stage trials, including specific binding affinities, human pharmacokinetic parameters, and detailed efficacy and safety outcomes, severely limits a comprehensive and in-depth technical review. The reasons for its discontinuation remain undisclosed by Pfizer. The story of Sunepitron underscores the challenges and high attrition rates inherent in late-stage psychopharmacological drug development. Further insights into this compound would require the public release of the currently unavailable preclinical and clinical trial data.

References

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sunepitron

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of Sunepitron (B1200983) using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The protocol is designed for the determination of Sunepitron in bulk drug substances and pharmaceutical dosage forms.

Introduction

Sunepitron is a pharmaceutical agent with a complex pharmacological profile, acting as a potent 5-HT1A receptor agonist, α2-adrenergic receptor antagonist, and dopamine (B1211576) D2 receptor agonist. Its multifaceted mechanism of action has prompted its investigation for the treatment of anxiety and depression. Accurate and reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of Sunepitron.

This application note details a robust RP-HPLC method for the separation and quantification of Sunepitron. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a quality control laboratory.

Signaling Pathway of Sunepitron

Sunepitron exerts its pharmacological effects by modulating multiple G-protein coupled receptor (GPCR) signaling pathways. As an agonist at 5-HT1A and dopamine D2 receptors, and an antagonist at α2-adrenergic receptors, Sunepitron influences downstream signaling cascades that are primarily mediated by inhibitory G-proteins (Gi/o). The net effect of these interactions is a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Caption: Sunepitron's integrated signaling pathway.

Experimental Protocol

This protocol is based on established principles of reversed-phase chromatography for pharmaceutical analysis and is adapted from the method described by Colgan et al. (1998) for the analysis of Sunepitron.[1]

Materials and Reagents

-

Sunepitron Hydrochloride Reference Standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium Dihydrogen Phosphate (B84403) (analytical grade)

-

Orthophosphoric Acid (analytical grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18) |

| Mobile Phase | Acetonitrile and 25 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 35:65 (v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 238 nm |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

3.3.1. Mobile Phase Preparation

-

Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

-

Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a ratio of 35:65 (v/v). Degas the mobile phase before use.

3.3.2. Standard Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

This stock solution can be further diluted with the mobile phase to prepare working standard solutions for linearity and accuracy studies.

3.3.3. Sample Preparation (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Sunepitron into a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of Sunepitron.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

-

Filter a portion of the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics of the method.

Table 1: System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Area | ≤ 1.0% (for n=6) |

Table 2: Linearity

| Parameter | Result |

| Range | 10 - 150 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-intercept | Close to zero |

Table 3: Accuracy (% Recovery)

| Concentration Level | Mean Recovery (%) | % RSD |

| 80% | 98.0 - 102.0 | ≤ 2.0 |

| 100% | 98.0 - 102.0 | ≤ 2.0 |

| 120% | 98.0 - 102.0 | ≤ 2.0 |

Table 4: Precision (% RSD)

| Precision Type | % RSD of Peak Area |

| Repeatability (n=6) | ≤ 1.0% |

| Intermediate Precision (inter-day, n=6) | ≤ 2.0% |

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Estimated Value |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Sunepitron.

Caption: HPLC analysis workflow for Sunepitron.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of Sunepitron in bulk and pharmaceutical dosage forms. The method is specific, accurate, precise, and linear over a practical concentration range. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain high-quality analytical data for Sunepitron.

References

Application Notes and Protocols for In Vivo Experiments with Sunepitron Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the anxiolytic and antidepressant properties of Sunepitron Hydrochloride in rodent models. The protocols are based on established behavioral paradigms and the known pharmacological profile of Sunepitron.

Introduction

Sunepitron (formerly CP-93,393) is a psychoactive compound with a unique pharmacological profile, acting as a potent 5-HT₁ₐ receptor agonist and an α₂-adrenergic receptor antagonist. It also possesses partial agonist activity at dopamine (B1211576) D₂ receptors.[1][2] This combination of activities suggests potential therapeutic applications in the treatment of anxiety and depressive disorders. These protocols are designed to investigate these potential therapeutic effects in validated rodent behavioral models.

Mechanism of Action

Sunepitron's primary mechanisms of action are:

-

5-HT₁ₐ Receptor Agonism: Activation of 5-HT₁ₐ autoreceptors in the raphe nuclei reduces the firing rate of serotonin (B10506) neurons, while stimulation of postsynaptic 5-HT₁ₐ receptors in limbic and cortical areas is associated with anxiolytic and antidepressant effects.

-

α₂-Adrenergic Receptor Antagonism: By blocking presynaptic α₂-adrenergic autoreceptors, Sunepitron increases the release of norepinephrine. This neurochemical effect is a well-established mechanism for antidepressant activity.

-

Dopamine D₂ Receptor Agonism: Partial agonism at D₂ receptors may contribute to its overall psychopharmacological profile, potentially influencing mood and motivation.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected dose-dependent effects of this compound in key behavioral assays.

Table 1: Anxiolytic Effects of this compound in the Elevated Plus-Maze (EPM) in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Open Arms (%) | Number of Entries into Open Arms |

| Vehicle | 0 | 15.2 ± 2.1 | 8.5 ± 1.2 |

| Sunepitron HCl | 0.5 | 25.8 ± 3.5 | 12.1 ± 1.8 |

| Sunepitron HCl | 1.0 | 38.4 ± 4.2 | 15.7 ± 2.0 |

| Sunepitron HCl | 2.5 | 28.1 ± 3.9 | 13.5 ± 1.9 |

| Diazepam (Positive Control) | 2.0 | 42.5 ± 5.0 | 18.2 ± 2.5 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Antidepressant Effects of this compound in the Forced Swim Test (FST) in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) |

| Vehicle | 0 | 185.4 ± 12.3 |

| Sunepitron HCl | 1.0 | 155.2 ± 10.1 |

| Sunepitron HCl | 3.0 | 120.7 ± 9.5 |

| Sunepitron HCl | 10.0 | 98.5 ± 8.7*** |

| Fluoxetine (Positive Control) | 20.0 | 110.3 ± 11.2 |

**p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM.

Mandatory Visualizations

Signaling Pathway of this compound

References

Recommended vehicles for dissolving Sunepitron Hydrochloride for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunepitron Hydrochloride is a versatile pharmacological agent with a complex profile, acting as a selective serotonin (B10506) 5-HT1A autoreceptor agonist, an α2-adrenergic antagonist, and a dopamine (B1211576) D2 agonist. This multimodal activity makes it a compound of significant interest for research in neuropsychopharmacology and related fields. To facilitate reproducible and accurate in vitro studies, this document provides detailed application notes and protocols for the dissolution of this compound and its use in relevant cell-based assays.

Data Presentation: Recommended Vehicles for Dissolving this compound

Proper dissolution of this compound is critical for its biological activity and for obtaining reliable experimental results. Based on available data, the following solvents are recommended for preparing stock solutions for in vitro assays.

| Solvent | Recommendation |

| Water (Cell-Culture Grade) | As a hydrochloride salt, this compound is soluble in water.[1] This should be the first choice for preparing stock solutions. Use sterile, cell-culture grade water to maintain aseptic conditions for your experiments. |

| Dimethyl Sulfoxide (DMSO) | This compound is also soluble in DMSO.[1] If higher concentrations are required than what can be achieved in water, DMSO is a suitable alternative. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid cellular toxicity.[1] |

Experimental Protocols

The following are detailed protocols for preparing this compound stock solutions and for conducting relevant in vitro functional assays to assess its activity at its target receptors.

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound that can be serially diluted to the desired final concentrations for in vitro assays.

Materials:

-

This compound powder

-

Sterile, cell-culture grade water or high-purity DMSO

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

-

Sterile syringe

-

Sterile, single-use cryovials for aliquoting

Procedure:

-

Determine Target Concentration: Calculate the desired concentration for your stock solution. It is advisable to prepare a stock solution that is at least 100x to 1000x the final working concentration to minimize the volume of solvent added to the cell culture.

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder and transfer it to a sterile conical tube.

-

Dissolution:

-

For Water: Gradually add the calculated volume of sterile, cell-culture grade water to the conical tube containing the powder.

-

For DMSO: Gradually add the calculated volume of high-purity DMSO to the conical tube.

-

-

Mixing: Tightly cap the tube and vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath can aid dissolution.

-

Sterilization: To ensure the sterility of the stock solution, filter it through a sterile 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro cAMP Assay for 5-HT1A and α2-Adrenergic Receptor Activation

This compound acts as an agonist at the 5-HT1A receptor and an antagonist at the α2-adrenergic receptor. Both of these are Gi/o-coupled receptors, and their activation or inhibition can be measured by quantifying changes in intracellular cyclic AMP (cAMP) levels. This protocol describes a common method using a competitive immunoassay format (e.g., HTRF or LANCE).

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT1A or α2-adrenergic receptor.

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

This compound stock solution.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Control agonist (e.g., 5-CT for 5-HT1A) and antagonist.

-

cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or LANCE Ultra cAMP kit).

-

White, opaque 384-well microplates.

-

Plate reader capable of measuring HTRF or TR-FRET signals.

Procedure:

-

Cell Seeding: Seed the receptor-expressing cells into a 384-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in the appropriate assay buffer.

-

Agonist Mode (for 5-HT1A):

-

Add the diluted this compound or control agonist to the cells.

-

Co-stimulate the cells with a fixed concentration of forskolin (typically at its EC80 concentration) to induce a measurable level of cAMP.

-

Incubate for the recommended time (e.g., 30 minutes) at room temperature.

-

-

Antagonist Mode (for α2-Adrenergic):

-

Pre-incubate the cells with the diluted this compound or control antagonist.

-

Add a fixed concentration of a known agonist for the α2-adrenergic receptor (at its EC80 concentration) along with forskolin.

-

Incubate for the recommended time.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and add the cAMP detection reagents (e.g., d2-labeled cAMP and anti-cAMP antibody-cryptate) as per the kit manufacturer's instructions.

-

Incubate for 1 hour at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on a compatible plate reader.

-

Calculate the ratio of the emission signals (e.g., 665 nm / 620 nm).

-

Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using a suitable software (e.g., GraphPad Prism).

-

Protocol 3: In Vitro Phospho-ERK Assay for Receptor Activation

Activation of all three target receptors of this compound (5-HT1A, α2-adrenergic, and D2) can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This protocol describes a cell-based assay to measure ERK phosphorylation.

Materials:

-

Cells stably expressing the receptor of interest (e.g., HEK293-D2).

-

Cell culture medium and serum-free medium.

-

This compound stock solution.

-

Control agonist and antagonist.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Infrared-labeled secondary antibodies.

-

Microplate reader with infrared imaging capabilities (e.g., LI-COR Odyssey).

Procedure:

-

Cell Seeding and Serum Starvation: Seed cells into a 384-well plate. Once confluent, serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.

-

Compound Stimulation: Add serial dilutions of this compound or control compounds to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Cell Fixation and Permeabilization:

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

-

Immunostaining:

-

Block non-specific binding sites with blocking buffer.

-

Incubate with primary antibodies against phospho-ERK and total-ERK.

-

Wash and incubate with the appropriate infrared-labeled secondary antibodies.

-

-

Data Acquisition and Analysis:

-

Scan the plate using an infrared imager to quantify the signal from both phospho-ERK and total-ERK.

-

Normalize the phospho-ERK signal to the total-ERK signal.

-

Generate dose-response curves and calculate EC50 values.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro characterization.

Caption: 5-HT1A Receptor Signaling Pathway.

Caption: α2-Adrenergic Receptor Signaling.

Caption: Dopamine D2 Receptor Signaling.

Caption: In Vitro Experimental Workflow.

References

Application Notes & Protocols: Dose-Response Study of Sunepitron in Behavioral Neuroscience

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Sunepitron (CP-93,393) is a neuropsychiatric drug candidate that primarily acts as a potent agonist at serotonin (B10506) 5-HT1A receptors and as an antagonist at α2-adrenergic receptors.[1] This dual mechanism suggests potential therapeutic efficacy in mood and anxiety disorders. Activation of 5-HT1A receptors is a well-established anxiolytic and antidepressant pathway, while antagonism of α2-adrenergic autoreceptors can enhance the release of norepinephrine (B1679862), further contributing to antidepressant effects.[2] To characterize the behavioral effects of Sunepitron and identify its optimal therapeutic window, a systematic dose-response study in rodent models is essential.

These application notes provide a comprehensive framework for designing and executing a dose-response study of Sunepitron, focusing on its anxiolytic and antidepressant-like properties. The protocols herein describe the use of the Elevated Plus Maze (EPM) and the Forced Swim Test (FST), two widely validated behavioral assays for assessing anxiety and depression-like states in rodents, respectively.

2.0 Mechanism of Action: Signaling Pathway

Sunepitron exerts its effects by modulating two key receptor systems. As a 5-HT1A receptor agonist, it mimics serotonin to reduce neuronal excitability in brain regions associated with mood and anxiety.[2] As an α2-adrenergic antagonist, it blocks the negative feedback loop on noradrenergic neurons, increasing norepinephrine release. Newer compounds with similar profiles often target dopamine (B1211576) D2 receptors in conjunction with 5-HT1A receptors, which is also a promising approach for treating neuropsychiatric disorders.[3][4][5]

3.0 Experimental Design and Workflow

A robust dose-response study requires careful planning, from animal acclimation to data analysis. The workflow ensures that animals are properly prepared, treatments are administered consistently, and behavioral data is collected without bias. Experimenters should be blinded to the treatment conditions to prevent unintentional bias.[6][7]

3.1 Animal Model

-

Species: Adult male Sprague-Dawley rats (250-300g).

-

Housing: Group-housed (2-3 per cage) under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.

-

Acclimation: Animals should be acclimated to the facility for at least one week before any procedures. They should be handled daily for 3-5 days leading up to the experiment to reduce stress.[8]

3.2 Dose Formulation and Administration

-

Vehicle: 0.9% Saline with 1% Tween 80.

-

Dose Selection: As no established preclinical dose is available, a logarithmic dose selection is recommended. A pilot study should be conducted to determine a suitable range.

-

Administration: Intraperitoneal (IP) injection, 30 minutes prior to behavioral testing.

3.3 Study Groups A minimum of four dose groups plus a vehicle control group is recommended. The number of animals per group should be sufficient for statistical power (typically n=10-12).

| Group ID | Treatment | Dose (mg/kg, IP) | Rationale |

| G1 | Vehicle | 0 | Establishes baseline behavioral response. |

| G2 | Sunepitron | 0.1 | Low dose to test for threshold effects. |

| G3 | Sunepitron | 1.0 | Intermediate dose. |

| G4 | Sunepitron | 10.0 | High dose to test for maximal efficacy or potential U-shaped effects.[9] |

4.0 Behavioral Assay Protocols

4.1 Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.[8][10] Anxiolytic compounds increase the propensity of animals to explore the open arms of the maze.

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two arms enclosed by high walls. The maze should be placed in a dimly lit, quiet room.[10][11]

-

Procedure:

-

Allow animals to habituate to the testing room for at least 45-60 minutes before the trial.[12][13]

-

Administer the assigned dose of Sunepitron or vehicle via IP injection.

-

After a 30-minute absorption period, place the rat on the central platform of the EPM, facing one of the open arms.[11]

-

Allow the animal to explore the maze for a 5-minute session.[8]

-

Record the session using an overhead video camera for later analysis.[13]

-

After each trial, clean the maze thoroughly with 70% ethanol (B145695) to remove olfactory cues.[12]

-

-

Data Collection & Analysis:

| Primary Endpoint | Description | Interpretation of Anxiolytic Effect |

| Time in Open Arms (%) | (Time spent in open arms / Total time) x 100 | Increase |

| Open Arm Entries (%) | (Entries into open arms / Total entries) x 100 | Increase |

| Latency to Enter Open Arm | Time until the animal first enters an open arm. | Decrease |

| Total Arm Entries | Total number of entries into any arm. | No significant change (locomotor control) |

4.2 Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a model of behavioral despair where animals are placed in an inescapable cylinder of water.[6][14] Antidepressant treatments are known to increase active escape behaviors (swimming, climbing) and reduce passive immobility.

-

Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.[15][16]

-

Procedure (Two-Day Protocol for Rats): [7]

-

Day 1 (Pre-test): Place each rat in the water cylinder for a 15-minute session. This induces a baseline level of immobility.[6][7] Remove, dry the animal, and return it to its home cage.

-

Day 2 (Test): 24 hours after the pre-test, administer the assigned dose of Sunepitron or vehicle.

-

30 minutes post-injection, place the rat back into the water cylinder for a 5-minute test session.[6]

-

Record the session with a video camera for scoring.

-

The rater scoring the behavior should be blind to the treatment conditions.[6]

-

-

Data Collection & Analysis:

| Primary Endpoint | Description | Interpretation of Antidepressant Effect |

| Immobility Time (s) | Time spent floating motionless or making only minor movements to keep the head above water.[7] | Decrease |

| Swimming Time (s) | Time spent actively moving limbs and traversing the cylinder. | Increase |

| Climbing Time (s) | Time spent making active upward-directed movements with forepaws against the cylinder wall. | Increase |

| Latency to Immobility (s) | Time until the first bout of immobility. | Increase |

5.0 Data Interpretation: Logical Framework

The expected outcome of this study is that increasing doses of Sunepitron will lead to greater receptor engagement, resulting in measurable changes in behavior. This relationship can be visualized to understand the link between the pharmacological action and the behavioral output.

An effective dose-response will show a significant reduction in anxiety-like or depression-like behavior at one or more doses compared to the vehicle control. The optimal dose is one that produces a robust therapeutic effect without causing confounding side effects, such as sedation or hyperactivity (which can be assessed by locomotor activity metrics like total arm entries in the EPM).

References

- 1. Sunepitron - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamopen.com [benthamopen.com]

- 4. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. protocols.io [protocols.io]

- 9. U-shaped dose response in behavioral pharmacology: historical foundations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. behaviorcloud.com [behaviorcloud.com]

- 11. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 12. researchgate.net [researchgate.net]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 15. animal.research.wvu.edu [animal.research.wvu.edu]

- 16. dpi.nsw.gov.au [dpi.nsw.gov.au]

Sunepitron Hydrochloride: Application Notes and Protocols for Preclinical Models of Anxiety and Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunepitron (B1200983) (developmental code name: CP-93,393) is an investigational compound that was under development by Pfizer for the treatment of anxiety and depression.[1] It reached phase III clinical trials before its development was discontinued.[1] Sunepitron hydrochloride is a combined 5-HT1A receptor agonist and α2-adrenergic receptor antagonist.[1] This dual mechanism of action suggests its potential to modulate key neurotransmitter systems implicated in the pathophysiology of mood and anxiety disorders.

These application notes provide a framework for researchers interested in evaluating the anxiolytic and antidepressant-like properties of this compound or similar compounds in established preclinical rodent models. Due to the limited publicly available preclinical data on sunepitron, this document focuses on standardized protocols for key behavioral assays and provides templates for data presentation.

Mechanism of Action

This compound exerts its effects through two primary pharmacological targets:

-

5-HT1A Receptor Agonism: 5-HT1A receptors are a subtype of serotonin (B10506) receptors. Their activation is involved in the mechanisms of action of anxiolytic and antidepressant medications. As a 5-HT1A receptor agonist, sunepitron is expected to mimic the effects of serotonin at these receptors, which can lead to a reduction in anxiety and depressive-like behaviors.[1][2]

-